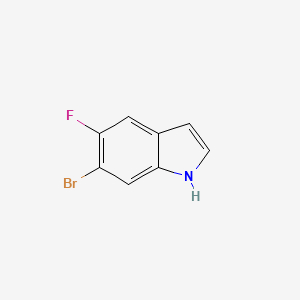

6-Bromo-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUXEDBYFWPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624045 | |

| Record name | 6-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259860-08-7 | |

| Record name | 6-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-5-fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Indoles

An In-Depth Technical Guide to 6-Bromo-5-fluoro-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like serotonin and tryptophan, and featuring prominently in a vast array of approved therapeutics.[1] However, the strategic functionalization of this privileged heterocycle is what unlocks its true potential. The introduction of halogen atoms, particularly fluorine and bromine, serves as a powerful tool for modulating a compound's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a versatile synthetic handle for late-stage diversification via cross-coupling reactions.

This guide focuses on This compound (CAS No. 259860-08-7) , a building block that elegantly combines these attributes. Its specific substitution pattern makes it an intermediate of significant interest for constructing complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Herein, we move beyond a simple datasheet to provide a comprehensive technical overview, grounded in established synthetic protocols and mechanistic insights, to empower your research and development endeavors.

Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key characteristics of this compound are summarized below.

Properties at a Glance

| Property | Value | Source(s) |

| CAS Number | 259860-08-7 | [2][3] |

| Molecular Formula | C₈H₅BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2][4] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Brown or off-white solid/powder | [5] |

| Melting Point | 82-84 °C | [4][6][7] |

| Solubility | Poor in water; soluble in organic solvents (e.g., DMSO, ethanol) | [8] |

| XLogP3-AA | 2.8 | [2] |

GHS Hazard & Safety Recommendations

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2][4]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[4][9]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Synthesis of the Core Scaffold: A Field-Proven Protocol

While several classic indole syntheses exist, such as the Fischer and Leimgruber-Batcho methods, a scalable approach for this specific molecule has been demonstrated using a modified Leimgruber-Batcho strategy.[5][10][11] This method is advantageous due to the accessibility of the required 3-bromo-4-fluoro-6-nitrotoluene starting material and the generally high yields achieved under mild conditions.[10]

Leimgruber-Batcho Synthesis Workflow

The synthesis proceeds in two key stages: the formation of a reactive enamine intermediate from the corresponding o-nitrotoluene, followed by a reductive cyclization to form the indole ring.

Caption: High-level workflow for the Leimgruber-Batcho synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for synthesizing 6-halo-5-fluoroindoles.[11]

Stage 1: Enamine Formation

-

To a reaction vessel charged with N,N-dimethylformamide (DMF, ~4 volumes), add the starting material, 3-bromo-4-fluoro-6-nitrotoluene (1.0 eq).

-

Add N,N-dimethylformamide di-isopropyl acetal (or a similar acetal like DMF-DMA) (2.0 eq).

-

Heat the mixture to reflux (approx. 100-120°C) and stir for 3-4 hours. The reaction mixture will typically develop a deep red color, characteristic of the push-pull enamine intermediate.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, the crude enamine solution can be cooled and used directly in the next step.

Causality Insight: The DMF-acetal serves as a source of both a methoxide base (to deprotonate the acidic benzylic methyl group of the nitrotoluene) and an electrophilic iminium species for condensation, efficiently forming the enamine intermediate.[10]

Stage 2: Reductive Cyclization

-

In a separate, larger reaction vessel, create a slurry of iron powder (~4-5 eq) and silica gel (~2 parts by weight relative to starting material) in a mixture of toluene (~9 volumes) and acetic acid (~8 volumes).

-

Heat this slurry to approximately 60°C.

-

Slowly add the crude enamine solution from Stage 1 to the iron/acid slurry, ensuring the internal temperature does not exceed 80°C.

-

Once the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours, monitoring by HPLC.

-

Work-up:

-

Cool the reaction to 50°C and dilute with ethyl acetate (~10 volumes).

-

Filter the mixture through a pad of celite to remove the iron salts and silica gel, washing the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Causality Insight: The combination of iron powder and acetic acid is a classic, cost-effective, and robust method for the reduction of an aromatic nitro group to an amine.[11] Once the amine is formed, it rapidly undergoes intramolecular cyclization onto the enamine, followed by the elimination of the dialkylamine to yield the final aromatic indole.

Structural Confirmation: Spectroscopic Profile

Confirming the identity and purity of the final compound is critical. While a reference spectrum should always be run, the following provides the expected spectroscopic characteristics for this compound.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet typically downfield (> 8.0 ppm in CDCl₃, > 11.0 ppm in DMSO-d₆).

-

Aromatic Protons: Expect signals between 6.5 and 7.8 ppm. The H7 proton will appear as a doublet due to coupling with the fluorine atom (⁴JHF). The H4 proton will appear as a singlet or a narrow doublet. The H2 and H3 protons on the pyrrole ring will appear as multiplets or doublets of doublets around 6.5 ppm and 7.2 ppm, respectively.

-

-

¹³C NMR: The spectrum will show 8 distinct carbon signals. The C-F and C-Br carbons will be most affected, with the C5 carbon showing a large C-F coupling constant and the C6 carbon signal being attenuated due to the bromine substituent.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks will be observed for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z would be ~213 and ~215.

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building molecular complexity.

Key Reaction Pathways

The bromine atom at the C6 position is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The N-H proton can be readily deprotonated and alkylated or acylated to introduce substituents on the indole nitrogen.

Caption: Key reaction pathways for this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is arguably the most important transformation for this building block, enabling the introduction of aryl or heteroaryl moieties.[7][12]

Reaction Setup:

-

To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Add the desired arylboronic acid or ester (1.1 - 1.5 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.

-

Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq).

-

Add a deoxygenated solvent system, commonly 1,4-dioxane/water or DME/water.

-

Seal the vessel and heat the reaction mixture (typically 80-110°C) with vigorous stirring for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Causality Insight: The reaction proceeds via a well-established catalytic cycle. The base activates the boronic acid, making it competent for transmetalation with the Pd(II) species that is formed after oxidative addition of the catalyst into the C-Br bond. Reductive elimination then forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Case Study

The true utility of a building block is demonstrated by its application in synthesizing biologically active molecules. While specific examples for this compound are often proprietary, a recent study on the closely related 6-bromoindole provides a powerful and directly analogous case study. Researchers developed potent inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme critical for H₂S production in pathogenic bacteria like Staphylococcus aureus.[9] Inhibiting this enzyme enhances the efficacy of traditional antibiotics.[9]

The synthesis of these inhibitors, such as compound NL3 , hinges on the exact reactivity discussed in this guide: initial N-alkylation followed by a Suzuki coupling at the C6-bromo position.

Sources

- 1. reddit.com [reddit.com]

- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 6-Bromo-5-fluoro-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-1H-indole

Authored by a Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate for synthesizing complex bioactive molecules. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, analytical characterization methods, and safe handling protocols, designed to support researchers and drug development professionals in leveraging this compound for advanced scientific applications.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure and identity. This compound is a disubstituted indole, a bicyclic structure composed of a fused benzene and pyrrole ring. The numbering of the indole ring system is standard, and in this case, a bromine atom is located at position 6, and a fluorine atom is at position 5.

-

IUPAC Name : this compound[1]

-

Canonical SMILES : C1=CNC2=CC(=C(C=C21)F)Br[1]

-

InChI Key : OIUXEDBYFWPCLF-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both biological and experimental settings. The interplay between the aromatic indole core and the electron-withdrawing halogen substituents defines the characteristics of this compound.

| Property | Value | Source |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 82-84 °C | [2][3] |

| Boiling Point | 315.9 ± 22.0 °C (Predicted) | [2][3] |

| Density | 1.750 g/cm³ (Predicted) | [2][3] |

| pKa | 15.23 ± 0.30 (Predicted) | [3] |

| LogP (XLogP3) | 2.8 | [1] |

Solubility Profile

The solubility of this compound is characteristic of many halogenated aromatic compounds. Due to its largely nonpolar bicyclic structure, it exhibits poor solubility in water .[4] The presence of the N-H group offers some capacity for hydrogen bonding, but this is overshadowed by the hydrophobic nature of the carbon framework.

Conversely, it demonstrates good solubility in common organic solvents, a critical factor for its use in synthesis and purification.[4] Solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Ethanol

-

Chlorinated solvents (e.g., Dichloromethane)

The fluorine atom can slightly increase the molecule's polarity compared to its non-fluorinated brominated analog, potentially influencing its solubility in polar aprotic solvents.[4] This solubility profile is essential when selecting solvent systems for reactions, chromatography, and the preparation of stock solutions for biological assays.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound. Commercial suppliers recommend storing this compound in a dark place, sealed in a dry, inert atmosphere at room temperature or refrigerated (2-8°C).[3] This implies sensitivity to light, moisture, and oxygen. Indoles, in general, can be susceptible to oxidation and polymerization, particularly under acidic conditions or upon exposure to air and light. The electron-withdrawing nature of the halogens may offer some stabilization to the electron-rich pyrrole ring, but standard precautions for handling indole derivatives should be followed.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity. While a specific spectrum is not publicly available in the search results, a detailed prediction can be made based on the known effects of substituents on the indole ring.

-

¹H NMR: The spectrum is expected to show distinct signals for the five protons. The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical shift (typically δ 8.0-8.5 ppm). The protons on the pyrrole ring (at C2 and C3) will appear as doublets of doublets or triplets in the δ 6.5-7.5 ppm region. The two remaining protons on the benzene ring (at C4 and C7) will be influenced by both the bromine and fluorine atoms, resulting in complex splitting patterns (doublets or doublets of doublets) and specific chemical shifts.

-

¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. The presence of fluorine will introduce characteristic C-F coupling constants (J-coupling), which are invaluable for assigning the signals of the fluorinated and adjacent carbons. The carbon attached to bromine (C6) will be shifted downfield.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key feature in the mass spectrum is the isotopic pattern caused by bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion:

-

[M]⁺ peak : Corresponding to the molecule with the ⁷⁹Br isotope.

-

[M+2]⁺ peak : Corresponding to the molecule with the ⁸¹Br isotope, with nearly equal intensity to the [M]⁺ peak.

This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million, verifying the molecular formula C₈H₅BrFN.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The expected characteristic absorption bands include:

-

N-H Stretch : A sharp peak around 3400-3300 cm⁻¹, characteristic of the secondary amine in the pyrrole ring.

-

Aromatic C-H Stretch : Signals above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch : Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretch : A strong absorption band in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch : Typically found in the 600-500 cm⁻¹ region.

Analytical Methodologies

Ensuring the purity and identity of starting materials is a cornerstone of reliable research. For a compound like this compound, chromatographic techniques are paramount.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile organic molecules.[5] It separates compounds based on their hydrophobicity.

Exemplary RP-HPLC Protocol:

-

Column Selection: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point due to its versatility.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the slightly basic indole nitrogen.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A gradient is necessary to ensure the elution of the compound with good resolution from potential impurities.

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm is suitable, as the indole ring is a strong chromophore.[6]

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.

This self-validating system ensures that impurities with different polarities are separated from the main compound, allowing for accurate purity determination by peak area percentage.

Synthesis Outline

Understanding the synthetic origin of a compound is useful for identifying potential process-related impurities. A common method for producing this compound involves the reductive cyclization of a substituted nitrophenyl precursor.[3]

Key Synthetic Steps:

-

The starting material, Ethenamine, 2-(4-bromo-5-fluoro-2-nitrophenyl), is dissolved in a mixture of ethanol and acetic acid.

-

Iron powder is added as the reducing agent to convert the nitro group to an amine.

-

The reaction mixture is heated (e.g., 90 °C), which facilitates both the reduction and the subsequent intramolecular cyclization to form the indole ring.

-

After the reaction, the solid iron residues are filtered off, and the product is isolated from the filtrate and purified, typically by column chromatography.[3]

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a molecular scaffold. The indole core is a well-established "privileged structure" in medicinal chemistry, present in numerous natural products and approved drugs.[7]

-

Bioisosteric Replacement: The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile (e.g., half-life).

-

Modulation of Binding Affinity: The electronic properties of both fluorine and bromine can influence how a molecule interacts with its biological target, potentially enhancing binding affinity and selectivity.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

-

Key Intermediate: It is a documented building block for the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in bacterial defense against antibiotics, highlighting its potential in developing agents to combat antimicrobial resistance.[8] It is also used in the development of anticancer agents and other bioactive compounds.[4][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. This compound is classified with several hazards that require careful management.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage | H318 | Causes serious eye damage[1] |

| Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10] A dust mask or respirator should be used when handling the solid powder to avoid inhalation.[11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11]

-

Skin: Wash off with soap and plenty of water.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a high-value chemical intermediate whose physicochemical properties are dictated by the synergy of its indole core and halogen substituents. Its defined melting point, characteristic solubility, and unique spectroscopic signature make it a well-characterized compound for advanced applications. A thorough understanding of its properties, coupled with robust analytical validation and adherence to strict safety protocols, enables researchers in drug discovery and materials science to effectively utilize this scaffold in the rational design of novel and impactful molecules.

References

- Smolecule. (n.d.). 6-Bromo-5-fluoro-3-methyl-1H-indole.

-

PubChem. (n.d.). 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

-

Taylor & Francis Online. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-5-fluoroindole (C8H5BrFN). Retrieved from [Link]

-

NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g. Retrieved from [Link]

-

Chemsrc. (2025). 6-Bromo-4-fluoro-1H-indole | CAS#:885520-59-2. Retrieved from [Link]

-

ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Retrieved from [Link]

Sources

- 1. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 259860-08-7 CAS MSDS (6-Bromo-5-fluoroindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-Bromo-5-fluoroindole | 259860-08-7 [m.chemicalbook.com]

- 4. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 6-Bromo-5-fluoro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, explore robust synthetic routes, analyze its chemical reactivity, and contextualize its application as a strategic building block in the synthesis of targeted therapeutics.

Core Molecular Profile

This compound is a solid, heterocyclic aromatic compound. Its structure is characterized by a bicyclic system composed of a fused benzene and pyrrole ring, functionalized with a fluorine atom at the C5 position and a bromine atom at the C6 position. These halogen substituents are critical to the molecule's utility, offering distinct handles for further chemical modification.

Key Physicochemical Data

A summary of the core quantitative data for this compound is presented below. This information is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrFN | |

| Molecular Weight | 214.03 g/mol | |

| CAS Number | 259860-08-7 | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Melting Point | 82-84 °C | |

| Monoisotopic Mass | 212.95894 Da |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms and bonds N1 [label="N", pos="0,0.85!"]; H1[label="H", pos="-0.5,1.5!"]; C2 [label="C", pos="1.2,0.85!"]; C3 [label="C", pos="1.5,-0.5!"]; C3a [label="C", pos="0.3,-1.2!"]; C4 [label="C", pos="0.5,-2.5!"]; C5 [label="C", pos="-0.5,-3.2!"]; F5 [label="F", pos="-0.3,-4.5!"]; C6 [label="C", pos="-1.7,-2.8!"]; Br6 [label="Br", pos="-2.9,-3.8!"]; C7 [label="C", pos="-1.8,-1.5!"]; C7a [label="C", pos="-0.6,-0.5!"];

// Define bonds N1 -- H1; N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C3a [style=solid]; C3a -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C7a [style=double]; C7a -- N1 [style=solid]; C3a -- C7a [style=solid]; C5 -- F5; C6 -- Br6; }

Caption: Chemical structure of this compound.

Synthesis of the Indole Core: Methodologies and Experimental Protocol

The construction of the substituted indole scaffold is a cornerstone of heterocyclic chemistry. For a molecule like this compound, two classical and highly reliable methods are paramount: the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis .

Strategic Comparison of Synthetic Routes

-

Leimgruber-Batcho Synthesis: This method is often preferred for industrial-scale production due to its high yields, use of readily available starting materials (substituted o-nitrotoluenes), and generally mild reaction conditions.[1] The key steps involve the formation of an enamine followed by a reductive cyclization. This pathway offers excellent control over the substitution pattern on the benzene ring, making it ideal for producing specifically substituted indoles.

-

Fischer Indole Synthesis: Discovered in 1883, this is a classic and versatile method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] While robust, it can sometimes lead to regioisomeric mixtures if the ketone is unsymmetrical, and the strongly acidic and high-temperature conditions may not be suitable for sensitive substrates.

For the synthesis of this compound, the Leimgruber-Batcho approach provides a more direct and regiochemically controlled route, starting from the corresponding 4-bromo-5-fluoro-2-nitrotoluene.

Caption: Representative Leimgruber-Batcho synthesis workflow.

Representative Experimental Protocol (Leimgruber-Batcho)

This protocol is a representative procedure adapted from established methods for analogous substituted indoles.[3] Researchers should perform their own optimization and safety assessments.

Step 1: Enamine Formation

-

To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~3-4 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine, a typically dark red solid, can often be used in the next step without further purification.

Causality: The acidity of the methyl protons on the nitrotoluene is enhanced by the electron-withdrawing nitro group. This allows for deprotonation and condensation with DMF-DMA to form the highly conjugated "push-pull" enamine intermediate.[4][5] Pyrrolidine is often used to accelerate the formation of a more reactive enamine intermediate.[4]

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a mixture of acetic acid and ethyl acetate (e.g., 1:2 v/v).

-

Add iron powder (Fe, ~5-10 eq) portion-wise to the solution, as the initial reaction can be exothermic.

-

Heat the suspension to 70-80 °C and stir vigorously for 1-3 hours. Monitor the disappearance of the red enamine and the formation of the indole product by TLC.

-

Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality: The iron in acetic acid system is a classical and cost-effective method for the reduction of an aromatic nitro group to an amine. Once the amine is formed in situ, it readily undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine to form the aromatic indole ring.[3] Alternative reducing agents like catalytic hydrogenation (H₂ over Pd/C) can also be employed and may offer cleaner reaction profiles.[4]

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent to afford pure this compound as a solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

-

δ ~8.20 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.

-

δ ~7.65 ppm (d, J ≈ 7.5 Hz, 1H): This signal is assigned to the C7-H proton. The doublet arises from coupling to the fluorine at C5, transmitted through the aromatic system.

-

δ ~7.30 ppm (d, J ≈ 9.0 Hz, 1H): This doublet is assigned to the C4-H proton, showing coupling to the adjacent fluorine atom.

-

δ ~7.25 ppm (t, J ≈ 3.0 Hz, 1H): This triplet (or more complex multiplet) corresponds to the C2-H proton, coupled to the C3-H and the N-H proton.

-

δ ~6.55 ppm (dd, J ≈ 3.0, 2.0 Hz, 1H): This doublet of doublets corresponds to the C3-H proton, coupled to the C2-H and N-H protons.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

-

δ ~158 ppm (d, ¹JCF ≈ 240 Hz): C5, the carbon directly attached to fluorine, will appear as a doublet with a large one-bond carbon-fluorine coupling constant.

-

δ ~135 ppm: C7a.

-

δ ~125 ppm: C2.

-

δ ~123 ppm (d, JCF ≈ 5 Hz): C4, showing smaller coupling to the fluorine atom.

-

δ ~122 ppm: C7.

-

δ ~115 ppm (d, JCF ≈ 10 Hz): C3a, showing coupling to the fluorine atom.

-

δ ~113 ppm: C6, the carbon bearing the bromine atom.

-

δ ~103 ppm: C3.

Note on Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.

Reactivity and Strategic Role in Drug Discovery

The true value of this compound for a medicinal chemist lies in its strategic functionalization. The bromine atom at the C6 position serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Application in Kinase Inhibitor Synthesis

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.

While specific examples starting directly from this compound are proprietary or not widely published, its structure is highly analogous to intermediates used in the synthesis of potent kinase inhibitors. For instance, the core of Vemurafenib (PLX4032) , a potent inhibitor of the BRAFV600E mutant kinase, is a pyrrolo[2,3-b]pyridine (an azaindole), which is often constructed using halogenated precursors in Suzuki coupling reactions.[1][5] Similarly, the focal adhesion kinase (FAK) inhibitor GSK2256098 features a complex heterocyclic system built upon a core that can be accessed through the functionalization of halogenated aromatic precursors.[3][6]

The strategic value of this compound is that the C6-bromo position allows for a Suzuki or other cross-coupling reaction to install a larger aryl or heteroaryl group, which can occupy the ATP-binding site of a target kinase. The C5-fluoro substituent can serve several purposes:

-

Modulating Potency: Fluorine can engage in favorable hydrogen bonding or dipole interactions with amino acid residues in the kinase active site.

-

Improving Metabolic Stability: The C-F bond is very strong, and introducing fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Altering Physicochemical Properties: Fluorine substitution can impact pKa, lipophilicity, and membrane permeability, allowing chemists to fine-tune the drug-like properties of a molecule.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye damage (Eye Damage 1), and may cause respiratory irritation (STOT SE 3).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its defined molecular weight and formula are the starting points for its journey into complex molecular architectures. Understanding its synthesis through robust methods like the Leimgruber-Batcho reaction provides the foundation for its accessibility. Most importantly, the dual halogenation pattern—a stable fluorine atom for modulating biological interactions and a reactive bromine atom for synthetic diversification—makes it an exceptionally valuable tool for researchers and scientists aiming to develop the next generation of targeted therapies, particularly in the field of oncology.

References

-

Gribble, G. W. (2025, August 6). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Angewandte Chemie International Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

-

Gribble, G. W. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GSK2256098. PubChem Compound Database. Retrieved from [Link]

- Knight, S. D., et al. (2010). Discovery of GSK2256098, a Potent and Selective Inhibitor of Focal Adhesion Kinase (FAK) That Inhibits Tumor Growth in Preclinical Models. Journal of Medicinal Chemistry, 53(16), 5946-5955.

-

National Center for Biotechnology Information. (n.d.). Vemurafenib. PubChem Compound Database. Retrieved from [Link]

- Tsai, J., et al. (2008). Discovery of a Potent and Orally Active Small-Molecule Inhibitor of the Mutant BRAF Kinase (V600E) (PLX4032/RG7204) for the Treatment of Melanoma. Journal of Medicinal Chemistry, 51(10), 2986-2999.

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-5-fluoroindole. PubChem Compound Database; CID=22262922. Retrieved from [Link]

Sources

- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. mdpi.com [mdpi.com]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-fluoro-1H-indole

Foreword

In the landscape of modern drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity. The targeted introduction of halogen substituents, such as bromine and fluorine, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. 6-Bromo-5-fluoro-1H-indole is a prime example of such a strategically designed building block, holding significant potential for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization and a deeper understanding of its chemical nature.

Molecular Structure and a Rationale for Spectroscopic Analysis

This compound possesses the molecular formula C₈H₅BrFN and a molecular weight of approximately 214.03 g/mol [1]. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring introduces significant electronic and steric perturbations. These substitutions are not merely decorative; they are designed to influence parameters such as metabolic stability, receptor binding affinity, and membrane permeability.

A multi-faceted spectroscopic approach is therefore essential for the unambiguous structural elucidation and quality control of this compound. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the underlying principles that govern the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five protons on the indole core. The chemical shifts and coupling patterns are highly informative of their relative positions and the electronic effects of the halogen substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.1-8.3 | br s | - |

| H-2 | ~7.2-7.4 | t | ~2.5 |

| H-3 | ~6.5-6.7 | t | ~2.5 |

| H-4 | ~7.5-7.7 | d | ~9.0 |

| H-7 | ~7.3-7.5 | d | ~1.5 |

Interpretation:

-

N-H Proton (H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region (δ 8.1-8.3 ppm). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Pyrrole Protons (H-2 and H-3): These protons on the five-membered ring typically appear as triplets due to coupling with each other. Their upfield shift compared to the benzene ring protons is characteristic of the electron-rich nature of the pyrrole moiety.

-

Benzene Ring Protons (H-4 and H-7): The protons on the six-membered ring are influenced by the anisotropic effect of the aromatic system and the electronic effects of the halogen substituents. H-4 is expected to be a doublet due to coupling with the adjacent fluorine atom, exhibiting a larger coupling constant. H-7 will also appear as a doublet, but with a smaller coupling constant due to meta-coupling with H-4.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, with electronegative substituents like fluorine and bromine causing significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~110 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~155 (d, ²JCF ≈ 10 Hz) |

| C-6 | ~115 |

| C-7 | ~112 |

| C-7a | ~135 |

Interpretation:

-

Carbons of the Pyrrole Ring (C-2, C-3): These carbons resonate at relatively upfield positions, reflecting the higher electron density of the pyrrole ring.

-

Bridgehead Carbons (C-3a, C-7a): These quaternary carbons connect the two rings and appear in the aromatic region.

-

Halogenated Carbons (C-5, C-6): The carbon directly attached to the highly electronegative fluorine atom (C-5) is expected to show a large one-bond carbon-fluorine coupling (¹JCF). This carbon will also be significantly deshielded. The carbon bearing the bromine atom (C-6) will also be influenced, though the effect of bromine on the chemical shift is less pronounced than that of fluorine.

-

Other Benzene Ring Carbons (C-4, C-7): The chemical shifts of these carbons are influenced by their proximity to the halogen substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Table 3: Typical IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-N stretch | Aromatic amine |

| ~1100-1000 | C-F stretch | Aryl fluoride |

| ~600-500 | C-Br stretch | Aryl bromide |

Interpretation:

-

N-H Stretching: A prominent, relatively sharp band around 3400 cm⁻¹ is a clear indicator of the N-H group in the indole ring[2][3].

-

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings[4].

-

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-N Stretching: The stretching vibration of the C-N bond in the pyrrole ring is typically observed in the 1250-1000 cm⁻¹ region.

-

C-F and C-Br Stretching: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to characteristic absorptions in the fingerprint region of the spectrum, typically between 1100-1000 cm⁻¹ for C-F and 600-500 cm⁻¹ for C-Br[3].

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

The sample can be introduced directly via a solids probe or, if coupled with a gas chromatograph (GC-MS), injected as a solution.

Data Acquisition:

-

The sample is vaporized and then ionized in the source (e.g., by bombardment with a high-energy electron beam in EI).

-

The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (214 and 216 amu). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by 2 m/z units[5]. This is a definitive signature for a monobrominated compound.

-

Major Fragment Ions: Common fragmentation pathways for indoles involve the loss of small molecules or radicals. For this compound, expected fragmentations include:

-

Loss of HCN (m/z 187/189): A common fragmentation for indoles is the loss of hydrogen cyanide from the pyrrole ring.

-

Loss of Br (m/z 135): Cleavage of the C-Br bond would result in a fragment at m/z 135.

-

Loss of F (m/z 195/197): While the C-F bond is strong, loss of a fluorine radical is a possible fragmentation pathway.

-

Diagram: Mass Spectrometry Fragmentation Logic

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The precise proton and carbon environments revealed by NMR, the characteristic functional group vibrations identified by IR, and the molecular weight and fragmentation patterns determined by MS, together create an unambiguous spectroscopic fingerprint of this important synthetic building block. This guide serves as a foundational resource for scientists working with this and related halogenated indole derivatives, enabling greater confidence in their research and development endeavors.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]2]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]3]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]4]

-

PubChem. (n.d.). 6-Bromo-5-fluoroindole. Retrieved from [Link]1]

-

LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]]

-

University of California, Davis. (n.d.). IR Chart. Chem 220 Handouts. Retrieved from [Link]]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]5]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]]

-

Gunda, T. E. (2006). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 51(7-8), 735-742.[6]

Sources

- 1. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

1H NMR spectrum of 6-Bromo-5-fluoro-1H-indole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-5-fluoro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation grounded in fundamental principles. We will explore the causal relationships between the molecule's structure—specifically the electronic effects of the bromine and fluorine substituents—and the resulting chemical shifts and spin-spin coupling patterns. This guide details a robust experimental protocol for acquiring a high-fidelity spectrum, presents a systematic interpretation of each signal, and visualizes the proton coupling network. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and utilizing ¹H NMR spectroscopy for the structural elucidation of complex substituted indoles.

The Strategic Importance of NMR in the Analysis of Substituted Indoles

The Indole Nucleus in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. Consequently, the precise characterization of substituted indoles is a critical step in the drug development pipeline, ensuring isomeric purity and confirming the intended molecular architecture.

Structural Elucidation Challenges

The synthesis of multi-substituted indoles can often yield a mixture of isomers. Differentiating these isomers is non-trivial and requires powerful analytical techniques. ¹H NMR spectroscopy is preeminent among these, as the chemical shift and coupling constant of each proton provide an exquisitely sensitive readout of its local electronic and spatial environment.[1][2] For this compound (CAS 259860-08-7)[3][4], the challenge lies in unambiguously assigning the protons on the benzene ring, whose signals are strongly influenced by the competing electronic effects of the halogen substituents.

Core Principles: Predicting the ¹H NMR Landscape

A predictive understanding of the spectrum begins with an analysis of the electronic perturbations caused by the bromine and fluorine atoms on the indole ring.

The Unsubstituted Indole Proton Environment

In an unsubstituted indole, the protons of the pyrrole ring (H-2, H-3) and the benzene ring (H-4 to H-7) resonate in distinct regions of the ¹H NMR spectrum.[5][6] The benzene protons typically appear as a complex multiplet, while H-2 and H-3 have characteristic chemical shifts and a small 3J coupling constant. The N-H proton is usually a broad signal at the downfield end of the spectrum.[7]

Electronic Effects of Bromine and Fluorine Substituents

The introduction of halogen atoms at the C-5 and C-6 positions dramatically alters the electronic landscape of the benzene portion of the indole.

-

Fluorine (at C-5): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[8] This effect deshields nearby protons. However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a resonance-donating effect (+R).[9] The interplay of these effects modulates the chemical shifts of adjacent protons. Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with nearby protons, providing an invaluable tool for assignment.[8]

-

Bromine (at C-6): Bromine is also electronegative and exerts a -I effect, though weaker than fluorine's. Its +R effect is also less pronounced. The dominant influence of bromine on proton chemical shifts, particularly for those in close proximity, includes significant contributions from its electric field and steric effects.[10][11]

These combined effects lead to a unique chemical shift and multiplicity for each of the remaining aromatic protons, H-4 and H-7, allowing for their definitive assignment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data originates from a meticulously executed and well-designed experiment. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often preferred for indoles due to its excellent solubilizing power and its ability to slow the exchange of the N-H proton, resulting in a sharper signal. For this guide, we will consider a spectrum run in CDCl₃ for comparison with common literature.

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no solid particles remain.

-

Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can serve as an internal reference. Tetramethylsilane (TMS) can be added as an internal standard for a precise 0.00 ppm reference if required.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:

-

Experiment: Standard 1D Proton (¹H) acquisition.

-

Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

-

Solvent: Specify the deuterated solvent used (e.g., CDCl₃).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (from approx. -2 to 14 ppm) to ensure all signals, including the N-H proton, are captured.

-

Acquisition Time: ≥ 2.5 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans (ns): 16 or 32 scans. This is a balance between achieving a good signal-to-noise ratio and experiment time.

-

Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Manually phase and baseline correct the spectrum.

In-Depth Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five protons (N-H, H-2, H-3, H-4, H-7).

Visualization of the Molecular Structure and Coupling Pathways

The following diagram illustrates the key proton-proton and proton-fluorine coupling interactions within the molecule, which are fundamental to interpreting the signal multiplicities.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 6-Bromo-5-fluoroindole 97% | CAS: 259860-08-7 | AChemBlock [achemblock.com]

- 4. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. reddit.com [reddit.com]

- 10. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. modgraph.co.uk [modgraph.co.uk]

A Technical Guide to the ¹³C NMR Spectral Features of 6-Bromo-5-fluoro-1H-indole: A Key Intermediate in Drug Discovery

Introduction: The Significance of Halogenated Indoles and the Role of ¹³C NMR in Their Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as fluorine and bromine, onto the indole ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, on the other hand, can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space. The compound 6-bromo-5-fluoro-1H-indole is a prime example of a halogenated indole that holds significant potential as a building block in the synthesis of novel therapeutic agents.

Given the nuanced effects of halogen substitution on the electronic environment of the indole ring, precise structural characterization is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in this regard. It provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. This guide provides an in-depth analysis of the ¹³C NMR spectral data of this compound, offering a robust framework for its identification and characterization. As no direct experimental spectrum has been published to date, this guide leverages a combination of empirical data from closely related analogs and computational prediction to provide a reliable assignment of the ¹³C NMR spectrum.

Synthesis of this compound: The Leimgruber-Batcho Approach

The synthesis of substituted indoles can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a particularly efficient and versatile approach, especially for indoles unsubstituted at the 2- and 3-positions.[1] This method generally involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization. An analogous procedure has been reported for the synthesis of 6-chloro-5-fluoro-1H-indole, which can be adapted for the synthesis of the title compound.[2]

The synthetic pathway commences with the appropriately substituted o-nitrotoluene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-α-nitro-styrene intermediate. Subsequent reduction of the nitro group, typically with iron in acetic acid or through catalytic hydrogenation, initiates a spontaneous cyclization to furnish the desired indole.

Sources

Mass spectrometry analysis of 6-Bromo-5-fluoro-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-fluoro-1H-indole

Executive Summary

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing pharmacologically active molecules. Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and quantification in complex matrices. This guide, intended for researchers and drug development professionals, provides a comprehensive, protocol-driven approach to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental mass spectrometric properties of the molecule, including its unique and definitive bromine isotopic signature, and present detailed, field-proven protocols for method development. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.

Section 1: Introduction to this compound and the Role of Mass Spectrometry

The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as bromine and fluorine, on the indole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key building block in this context.

Mass spectrometry (MS) is an indispensable tool in modern pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[1][2] When coupled with liquid chromatography (LC), it allows for the separation, identification, and quantification of specific compounds within complex mixtures.[3] For a molecule like this compound, LC-MS/MS provides definitive structural confirmation through fragmentation analysis and enables trace-level quantification essential for pharmacokinetic studies, reaction monitoring, and quality control.

Section 2: Fundamental Mass Spectrometric Characteristics

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's intrinsic properties.

Physicochemical Properties and Ionization

This compound is a moderately polar solid with a nitrogen atom in the pyrrole ring that is readily protonated.[4][5] This makes it an excellent candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties & Theoretical m/z Values for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [4][5] |

| Average Molecular Weight | 214.03 g/mol | [4][5] |

| Monoisotopic Mass | 212.95894 Da | [4] |

| Theoretical m/z [M(⁷⁹Br)+H]⁺ | 213.96672 | Calculated |

| Theoretical m/z [M(⁸¹Br)+H]⁺ | 215.96467 | Calculated |

The Definitive Bromine Isotopic Signature

The most powerful diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic "doublet" for any ion containing a single bromine atom.

For this compound, the protonated molecule [M+H]⁺ will appear as two distinct peaks of almost equal intensity, separated by 2 m/z units.[8][9][10] The presence of this 1:1 ratio M+ and M+2 pattern is unequivocal evidence of a monobrominated species and is the primary identifier in a full-scan mass spectrum.[7]

Section 3: LC-MS/MS Method Development: A Protocol-Driven Approach

The following sections provide a robust, step-by-step methodology for the analysis of this compound. The parameters provided in Table 2 serve as a validated starting point for method development.

Table 2: Suggested LC-MS/MS System Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and separation for moderately polar analytes. Small particle size ensures high efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source to enhance ESI+ ionization and improves chromatographic peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |

| LC Gradient | 5% to 95% B over 5 min | A standard gradient to ensure elution of the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Ionization Mode | ESI, Positive | The basic nitrogen in the indole ring is readily protonated. |

| MS Scan Mode | Full Scan (MS1) & Product Ion Scan (MS/MS) | For initial identification and fragmentation analysis. |

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |

Experimental Protocol: Sample Preparation

Trustworthy data begins with meticulous sample preparation. The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and remove any particulates.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 10 mL of acetonitrile or methanol to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution with an initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL for initial method development.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC system.

Experimental Protocol: LC-MS Analysis

This protocol outlines the data acquisition process using the parameters from Table 2.

-

System Equilibration: Equilibrate the LC column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

-

Injection: Inject 1-5 µL of the prepared working solution.

-

Data Acquisition - MS1 (Full Scan):

-

Set the mass spectrometer to acquire data in full scan mode over a range of m/z 100-300.

-

Confirm the presence of the characteristic bromine doublet at m/z ~214 and ~216 with a near 1:1 intensity ratio.

-

-

Data Acquisition - MS/MS (Product Ion Scan):

-

Set the mass spectrometer to perform a product ion scan.

-

Select the monoisotopic precursor ion [M(⁷⁹Br)+H]⁺ at m/z ~214 as the parent ion for fragmentation.

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and identify the most informative product ions.

-

Caption: General experimental workflow for LC-MS/MS analysis.

Section 4: Data Interpretation and Structural Elucidation

Full Scan (MS1) Data: The Isotopic Fingerprint

The primary goal of the full scan analysis is to locate the target compound and confirm the presence of bromine. As shown in Table 3, the key observation will be the doublet at m/z 214/216. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by matching the exact mass to the theoretical value with sub-ppm accuracy.[11]

Table 3: Key Mass Spectral Data and Interpretation

| Ion | Expected m/z (⁷⁹Br / ⁸¹Br) | Interpretation |

| [M+H]⁺ | 214.0 / 216.0 | Protonated molecular ion; confirms molecular weight and presence of one bromine atom (1:1 intensity). |

| [M+H-HBr]⁺ | 134.0 | Product ion resulting from the neutral loss of hydrogen bromide. |

| [M+H-HCN]⁺ | 187.0 / 189.0 | Product ion from a characteristic loss of hydrogen cyanide from the indole ring. |

Tandem MS (MS/MS) Data: Proposing a Fragmentation Pathway

Tandem MS provides a structural fingerprint of the molecule. By isolating the parent ion (e.g., m/z 214) and subjecting it to collision-induced dissociation (CID), a unique set of product ions is generated. The fragmentation of indole derivatives can be complex, but common pathways include losses of small, stable neutral molecules.[12][13]

A plausible fragmentation pathway for this compound is initiated by the loss of hydrogen bromide (HBr), a common fragmentation for halogenated compounds.[9] Another characteristic fragmentation of the indole core is the loss of hydrogen cyanide (HCN).[14]

Caption: Proposed ESI+ fragmentation of this compound.

Section 5: Quantitative Analysis Considerations

For quantitative studies, such as in pharmacokinetic analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is the gold standard.[11] This technique offers exceptional sensitivity and selectivity by monitoring specific fragmentation events (transitions).

Protocol: Setting up an MRM Method

-

Select Transitions: Based on the product ion scan data, select the most intense and specific precursor-to-product ion transitions. A primary (quantifier) and a secondary (qualifier) transition are recommended for robustness.

-